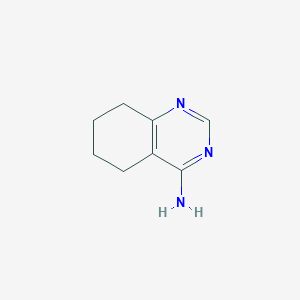

5,6,7,8-Tetrahydroquinazolin-4-amine

Overview

Description

5,6,7,8-Tetrahydroquinazolin-4-amine is a heterocyclic compound that features a quinazoline skeleton. Quinazoline and its derivatives are known for their diverse biological activities and are found in various natural products and pharmaceutically active compounds

Mechanism of Action

Target of Action

It’s worth noting that quinazoline derivatives have been associated with various biological activities, including analgesic and anti-inflammatory effects .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets in a way that disrupts normal cellular functions, leading to various downstream effects .

Biochemical Pathways

Given the broad range of biological activities associated with quinazoline derivatives, it’s likely that multiple pathways are impacted .

Result of Action

It’s known that quinazoline derivatives can have a range of effects, including cytotoxic activity .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydroquinazolin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. Molecular docking studies have shown that this compound exhibits high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These interactions suggest that this compound may be a promising candidate for the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the compound has shown high inhibition activity against β-glucosidase, indicating potential for diabetes treatment .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like DHFR and Mt PanK can disrupt essential metabolic pathways in Mycobacterium tuberculosis, leading to inhibited bacterial growth . Furthermore, its inhibition of β-glucosidase suggests an impact on glucose metabolism, which could be beneficial for managing diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as DHFR, Mt PanK, and Mt DprE1, inhibiting their activity and disrupting essential metabolic processes in Mycobacterium tuberculosis . This inhibition can lead to the accumulation of toxic metabolites and hinder bacterial growth. Additionally, the compound’s inhibition of β-glucosidase affects glucose metabolism, potentially lowering blood sugar levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under mild conditions, making it suitable for further functionalization and study . Long-term studies have indicated that this compound maintains its inhibitory effects on target enzymes, suggesting sustained bioactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher dosages, toxic effects may be observed, indicating a threshold for safe and effective use . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as DHFR, Mt PanK, and Mt DprE1 . These interactions disrupt essential metabolic processes in Mycobacterium tuberculosis, leading to inhibited bacterial growth . Additionally, the compound’s inhibition of β-glucosidase affects glucose metabolism, potentially offering therapeutic benefits for diabetes management .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound reaches its target enzymes and exerts its inhibitory effects effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5,6,7,8-tetrahydroquinazolin-4-amine involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction is typically carried out in pyridine solution at 100°C for 24 hours, resulting in high yields of the desired product . Another method involves the Mannich reaction, where 5,6,7,8-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one reacts with formaldehyde and methylamine in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different tetrahydroquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5,6,7,8-Tetrahydroquinazolin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound’s derivatives are used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Quinazoline: The parent compound of 5,6,7,8-tetrahydroquinazolin-4-amine, known for its broad range of biological activities.

Quinazolinone: A derivative with a carbonyl group, exhibiting analgesic and anti-inflammatory properties.

Spiroquinazoline: A compound with a spirocyclic structure, showing diverse biological activities.

Uniqueness

This compound is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts. Its ability to form various derivatives through simple chemical modifications makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNNEXWZHCXUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5,6,7,8-tetrahydroquinazolin-4-amine derivatives interact with their biological targets and what are the downstream effects?

A1: Research suggests that certain this compound derivatives act as tubulin polymerization inhibitors, specifically targeting the colchicine-binding site. [] This interaction disrupts the formation of microtubules, essential components of the cytoskeleton. [] Consequently, these compounds can interfere with crucial cellular processes like mitosis, ultimately leading to cell cycle arrest and cell death. This mechanism is similar to that observed with combretastatin A-4, a known anti-cancer agent. []

Q2: What is the impact of structural modifications on the activity of this compound derivatives?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold significantly influence its biological activity. For instance, introducing a cyclohexane or cycloheptane ring annulated with the pyrimidine moiety, along with specific substitutions at positions 2 and 4 of the pyrimidine ring, can dramatically alter the compound's potency against various cancer cell lines. [] Further research explored the impact of various substituents on the quinazoline core, revealing that some modifications could enhance selectivity for specific domains of the p97 ATPase, a potential target in cancer therapy. [] These findings highlight the importance of precise structural modifications in optimizing the potency and selectivity of these compounds for desired targets.

Q3: Have there been any attempts to improve the delivery of this compound derivatives?

A3: Yes, researchers have explored encapsulating a potent this compound derivative, N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine, within biocompatible nanocontainers composed of Ca2+ or Mg2+ cross-linked alginate. [] This encapsulation strategy aimed to improve the compound's delivery and potentially enhance its therapeutic efficacy while maintaining its cytotoxic activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)

![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)